molecular formula C16H11F2NO3S B2405676 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1325306-46-4

6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one

Cat. No.: B2405676
CAS No.: 1325306-46-4
M. Wt: 335.32
InChI Key: CKFZEEMWWVYFEJ-UHFFFAOYSA-N
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Description

6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinolin-4(1H)-one core with difluoro and sulfonyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluoroaniline with 3-methylbenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the quinolin-4(1H)-one core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluoro and sulfonyl groups in 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one makes it unique compared to other quinoline derivatives. These substituents can significantly impact the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

6,7-difluoro-3-(3-methylphenyl)sulfonyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3S/c1-9-3-2-4-10(5-9)23(21,22)15-8-19-14-7-13(18)12(17)6-11(14)16(15)20/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFZEEMWWVYFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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